Cas no 71406-76-3 (2-chloro-n-(2-phenoxyethyl)pyrimidin-4-amine)

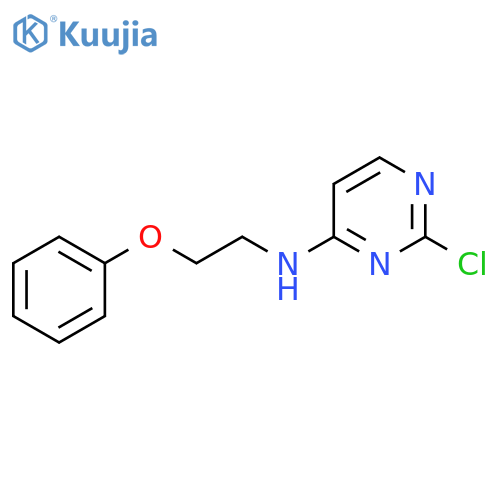

71406-76-3 structure

商品名:2-chloro-n-(2-phenoxyethyl)pyrimidin-4-amine

CAS番号:71406-76-3

MF:C12H12ClN3O

メガワット:249.696181297302

CID:5720298

2-chloro-n-(2-phenoxyethyl)pyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 2-chloro-n-(2-phenoxyethyl)pyrimidin-4-amine

- 4-Pyrimidinamine, 2-chloro-N-(2-phenoxyethyl)-

-

- インチ: 1S/C12H12ClN3O/c13-12-15-7-6-11(16-12)14-8-9-17-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15,16)

- InChIKey: OHPZYBNBMVCSTA-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=NC=CC(NCCOC2=CC=CC=C2)=N1

じっけんとくせい

- 密度みつど: 1.299±0.06 g/cm3(Predicted)

- ふってん: 475.1±25.0 °C(Predicted)

- 酸性度係数(pKa): 2.61±0.10(Predicted)

2-chloro-n-(2-phenoxyethyl)pyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C198036-1g |

2-chloro-n-(2-phenoxyethyl)pyrimidin-4-amine |

71406-76-3 | 1g |

$ 680.00 | 2022-04-01 | ||

| Life Chemicals | F1908-2566-0.25g |

2-chloro-N-(2-phenoxyethyl)pyrimidin-4-amine |

71406-76-3 | 95%+ | 0.25g |

$694.0 | 2023-09-07 | |

| TRC | C198036-500mg |

2-chloro-n-(2-phenoxyethyl)pyrimidin-4-amine |

71406-76-3 | 500mg |

$ 435.00 | 2022-04-01 | ||

| Life Chemicals | F1908-2566-0.5g |

2-chloro-N-(2-phenoxyethyl)pyrimidin-4-amine |

71406-76-3 | 95%+ | 0.5g |

$731.0 | 2023-09-07 | |

| TRC | C198036-100mg |

2-chloro-n-(2-phenoxyethyl)pyrimidin-4-amine |

71406-76-3 | 100mg |

$ 115.00 | 2022-04-01 | ||

| Life Chemicals | F1908-2566-2.5g |

2-chloro-N-(2-phenoxyethyl)pyrimidin-4-amine |

71406-76-3 | 95%+ | 2.5g |

$1679.0 | 2023-09-07 | |

| Life Chemicals | F1908-2566-1g |

2-chloro-N-(2-phenoxyethyl)pyrimidin-4-amine |

71406-76-3 | 95%+ | 1g |

$770.0 | 2023-09-07 | |

| Life Chemicals | F1908-2566-5g |

2-chloro-N-(2-phenoxyethyl)pyrimidin-4-amine |

71406-76-3 | 95%+ | 5g |

$2525.0 | 2023-09-07 | |

| Life Chemicals | F1908-2566-10g |

2-chloro-N-(2-phenoxyethyl)pyrimidin-4-amine |

71406-76-3 | 95%+ | 10g |

$3532.0 | 2023-09-07 |

2-chloro-n-(2-phenoxyethyl)pyrimidin-4-amine 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

71406-76-3 (2-chloro-n-(2-phenoxyethyl)pyrimidin-4-amine) 関連製品

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量